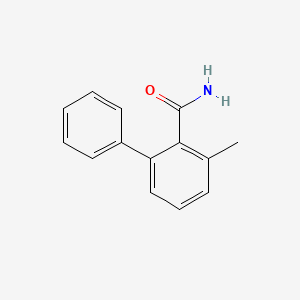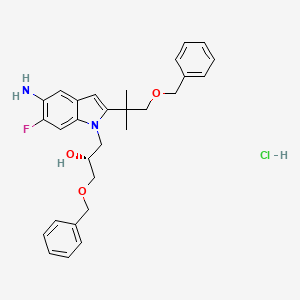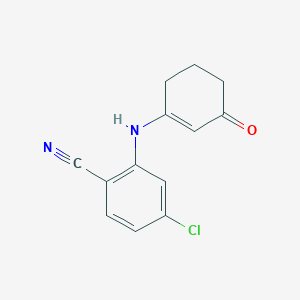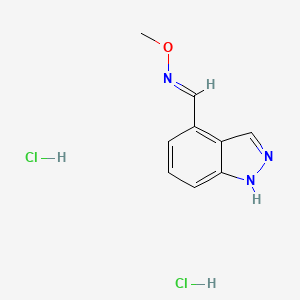
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride typically involves the formation of the indazole core followed by the introduction of the methoxymethanimine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole ring. Subsequent reactions introduce the methoxymethanimine group, often through the use of methoxyamine and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid
- N-hydroxypropenamides bearing indazole moieties
Uniqueness
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its indazole core and methoxymethanimine group differentiate it from other similar compounds, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11Cl2N3O |
|---|---|
Peso molecular |
248.11 g/mol |
Nombre IUPAC |
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride |
InChI |
InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5+;; |
Clave InChI |
JEGSJXTZUWMDRC-JYENVBOSSA-N |
SMILES isomérico |
CO/N=C/C1=C2C=NNC2=CC=C1.Cl.Cl |
SMILES canónico |
CON=CC1=C2C=NNC2=CC=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



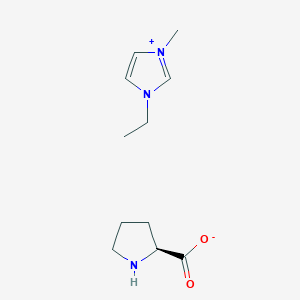
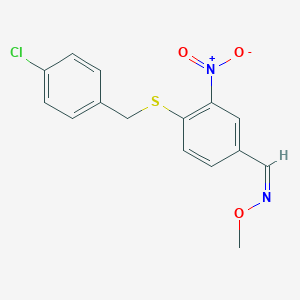
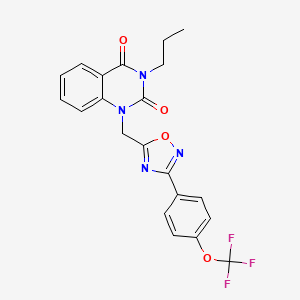
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14117486.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)
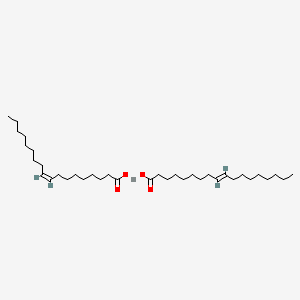
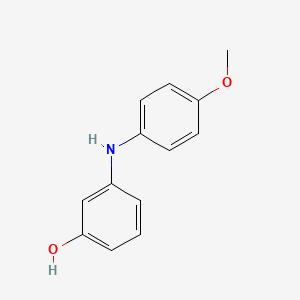
![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
